6-Chloropyrazine-2-carbonitrile
Overview
Description
6-Chloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 . It belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .
Synthesis Analysis
The synthesis of 6-Chloropyrazine-2-carbonitrile has been reported in the literature. For instance, it was synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine . The synthesis process involved several steps, including regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Molecular Structure Analysis
The molecular structure of 6-Chloropyrazine-2-carbonitrile is characterized by a pyrazine ring with a chlorine atom at the 6-position and a carbonitrile group at the 2-position . The molecular weight of this compound is 139.54 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloropyrazine-2-carbonitrile are not detailed in the retrieved sources, it is noted that this compound can be used as a precursor in various chemical reactions .Physical And Chemical Properties Analysis
6-Chloropyrazine-2-carbonitrile is a solid compound with a melting point of 24-26℃ and a boiling point of 229℃ . It has a density of 1.43 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chloropyrazine-2-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds. For example, reactions with different reagents can lead to the formation of pyrazolo, isoxazolo, and pyridoquinazoline derivatives, as well as thienopyridine derivatives. These compounds have potential applications in different areas of chemistry and pharmaceuticals due to their unique structural features (Yassin, 2009).
Biological Activity and Cytotoxicity
Compounds derived from 6-Chloropyrazine-2-carbonitrile have shown promising biological activities. For instance, pyrazolo[1,5-a]pyrimidines synthesized from related compounds have demonstrated antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017). Another study highlighted the anti-inflammatory activity of new pyrazolo[3,4-d] pyrimidines, underscoring their potential in medical research (El-Dean et al., 2016).
Synthesis of Novel Pyrazine Derivatives
6-Chloropyrazine-2-carbonitrile can be used to synthesize novel pyrazine derivatives with potential antimicrobial evaluation. For example, a study synthesized a series of 3-benzylaminopyrazine-2-carboxamides showing activity against Mycobacterium tuberculosis and certain bacterial strains (Janďourek et al., 2017).
Antimicrobial and Cytotoxic Activities
Some derivatives of 6-Chloropyrazine-2-carbonitrile exhibit antimicrobial and cytotoxic activities. A study developed novel substituted 6′-(4-chlorophenyl)-3,4′-bipyridine-3′-carbonitriles, demonstrating significant antimicrobial effects and cytotoxicity against human tumor liver cancer cell lines (Hussein et al., 2015).
Safety And Hazards
Future Directions
While specific future directions for 6-Chloropyrazine-2-carbonitrile are not detailed in the retrieved sources, it is noted that related compounds have attracted extensive attention in the field of antiviral and antiparasitic research . This suggests potential future directions in exploring the therapeutic applications of 6-Chloropyrazine-2-carbonitrile and its derivatives.
properties
IUPAC Name |
6-chloropyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOFSDHJNNWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218711 | |
Record name | Pyrazinecarbonitrile, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carbonitrile | |
CAS RN |
6863-74-7 | |
Record name | 6-Chloro-2-pyrazinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6863-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazinecarbonitrile, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazinecarbonitrile, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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